2-Methyl-5-(trifluoromethyl)cinnamic acid
Overview
Description
2-Methyl-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the second position and a trifluoromethyl group at the fifth position on the phenyl ring. This compound is known for its solid crystalline form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction in the presence of organic solvents such as methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cinnamic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interact with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-5-(trifluoromethyl)cinnamic acid include:
2-(Trifluoromethyl)cinnamic acid: This compound has a trifluoromethyl group at the second position on the phenyl ring and shares similar chemical properties.
Methyl cinnamate: A methyl ester derivative of cinnamic acid, used in the synthesis of various cinnamamide derivatives.
Cinnamic acid: The parent compound, widely used in organic synthesis and known for its various biological activities.
Uniqueness
This compound is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNLFRMBNXMRQ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.